5-Methyl-2-(naphthalen-2-yl)oxazole-4-carboxylic acid is a heterocyclic organic compound characterized by its unique oxazole ring structure combined with a naphthalene moiety. This compound is notable for its potential applications in medicinal chemistry and material science. The chemical formula for this compound is C₁₅H₁₁NO₃, and it has a molecular weight of 253.25 g/mol. Its specific properties and applications are still being explored in various scientific fields.
5-Methyl-2-(naphthalen-2-yl)oxazole-4-carboxylic acid belongs to the class of oxazole derivatives, which are five-membered heterocycles containing one nitrogen atom and one oxygen atom. This compound is classified under the category of carboxylic acids due to the presence of the carboxyl functional group (-COOH) in its structure. It is indexed under the CAS number 1270991-22-4, which allows for its identification in chemical databases.
The synthesis of 5-Methyl-2-(naphthalen-2-yl)oxazole-4-carboxylic acid can be achieved through several methods, often involving multi-step reactions. One common approach includes:
Technical details regarding reaction conditions, yields, and purification methods may vary based on the specific synthetic route employed.
The molecular structure of 5-Methyl-2-(naphthalen-2-yl)oxazole-4-carboxylic acid features:
The structural representation can be described using SMILES notation as follows: Cc1noc(c1C(=O)O)c2ccccc2. This notation captures the arrangement of atoms and their connectivity within the molecule.
5-Methyl-2-(naphthalen-2-yl)oxazole-4-carboxylic acid can participate in various chemical reactions typical for carboxylic acids and heterocycles:
These reactions expand its utility in synthetic organic chemistry, particularly in developing new pharmaceuticals or agrochemicals.
The mechanism of action for compounds like 5-Methyl-2-(naphthalen-2-yl)oxazole-4-carboxylic acid often involves interactions at a molecular level with biological targets. While specific data on this compound's mechanism is limited, similar oxazole derivatives have been shown to exhibit biological activities through:
Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects.
The physical properties of 5-Methyl-2-(naphthalen-2-yl)oxazole-4-carboxylic acid include:
Chemical properties may include:
5-Methyl-2-(naphthalen-2-yl)oxazole-4-carboxylic acid has potential applications in several scientific domains:
The exploration of this compound's properties and reactions continues to hold promise for future research and application development across multiple scientific fields.
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: